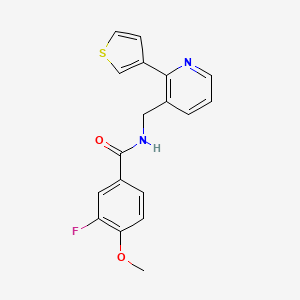

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate

Overview

Description

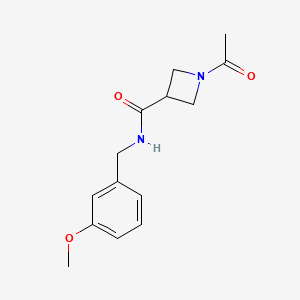

“Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H9FO2S . It is a solid substance .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=CC(C2=CC=C(F)C=C2)=CS1 . This indicates that the compound contains a thiophene ring with a carboxylate group and a fluorophenyl group attached . Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, exhibit a variety of properties and applications due to their unique chemical structure . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 236.26 .Scientific Research Applications

Crystal Structure Analysis

The study of substituted thiophenes, which are sulfur-containing heteroaromatic compounds, has shown a wide spectrum of biological activities and applications in material science. These compounds are utilized in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure of a closely related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, demonstrate the importance of thiophene derivatives in chemical and material science research (S. Nagaraju et al., 2018).

Electrophilic Reactions and Synthesis

Thiophene-incorporating compounds, including Methyl thiophene-2-carboxylate, are used as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. These reactions enable the creation of long-chain esters with remote hydroxyl and carboxyl groups, indicating the versatility of thiophene derivatives in synthetic organic chemistry (Yang et al., 2000).

Antitumor and Biofilm Inhibition Activities

Novel 2,5-biaryl-3-hexylthiophene derivatives exhibit significant anti-tumor, anti-thrombolytic, haemolytic, and biofilm inhibition activities. For instance, 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene showed prominent anti-tumor activity against 4T1 cells. This indicates the potential of thiophene derivatives in the development of new therapeutic agents (H. Ikram et al., 2016).

Anti-inflammatory Agents

A series of 5-substituted-2,3-diarylthiophenes has been synthesized and found to be active in models of inflammation and pain, highlighting their potential as anti-inflammatory agents. One such compound, 2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiophene, exhibited potent activities, demonstrating the therapeutic potential of thiophene derivatives in managing inflammation and pain (Kiyoshi Tsuji et al., 1998).

Electrochemical Capacitor Applications

Polymeric derivatives of 3-(4-fluorophenyl)thiophene and other substituted phenylthiophenes have been investigated for their electrochemical performance as active materials in electrochemical capacitors. These studies reveal the potential of thiophene derivatives in energy storage applications, offering insights into the design of high-performance electrochemical capacitors (J. Ferraris et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “5-(4-Fluorophenyl)thiophene-2-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPKAYZTRKSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)

![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)

![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)

![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)